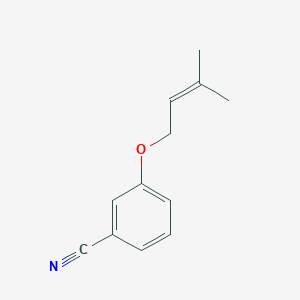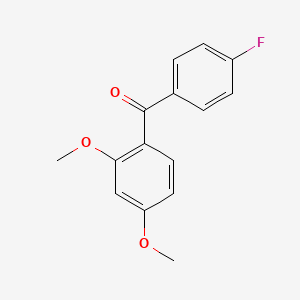
(2,4-Dimethoxyphenyl)(4-fluorophenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dimethoxy-4’-fluorobenzophenone is an organic compound with the chemical formula C15H13FO3. It is a solid substance that appears as white to light yellow crystals. This compound is almost insoluble in water but highly soluble in organic solvents. It is stable at room temperature but may decompose under high temperature and light . It has a wide range of applications in organic synthesis, including its use as an intermediate for drugs, dyes, heterocyclic compounds, fluorescent dyes, and polymers .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4-Dimethoxy-4’-fluorobenzophenone can be synthesized through various methods. One common method involves the fluorination of benzophenone, followed by ketonization of the product and finally methanation under appropriate conditions . Another method involves the reaction of 1,3-dimethoxybenzene with a solvent and Lewis acid, followed by the addition of acetonitrile and dry hydrogen chloride gas. The solid material obtained is then hydrolyzed to yield the target product .
Industrial Production Methods
Industrial production methods for 2,4-Dimethoxy-4’-fluorobenzophenone typically involve large-scale synthesis using the aforementioned synthetic routes. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure safety and efficiency. The compound is then purified through recrystallization and other separation techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethoxy-4’-fluorobenzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine or methoxy positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium methoxide (NaOCH3) or other nucleophiles can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols. Substitution reactions can result in various substituted benzophenone derivatives.
Scientific Research Applications
2,4-Dimethoxy-4’-fluorobenzophenone has numerous applications in scientific research:
Biology: The compound is used in the development of photosensitizers and catalysts for biological studies.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2,4-Dimethoxy-4’-fluorobenzophenone involves its interaction with molecular targets and pathways. The compound can act as a photosensitizer, absorbing light and transferring energy to other molecules, leading to various photochemical reactions. It may also interact with enzymes and receptors, influencing biochemical pathways and cellular processes. The specific molecular targets and pathways depend on the context of its use, such as in biological or industrial applications.
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethoxybenzoic acid: This compound has a similar structure but lacks the fluorine atom and has a carboxylic acid group instead of a ketone group.
4,4’-Difluorobenzophenone: This compound has two fluorine atoms instead of one and lacks the methoxy groups.
Uniqueness
2,4-Dimethoxy-4’-fluorobenzophenone is unique due to its specific combination of functional groups, including the methoxy and fluorine substituents. This combination imparts distinct chemical properties, such as solubility and reactivity, making it valuable for specific applications in organic synthesis and industrial processes.
Properties
CAS No. |
7359-15-1 |
|---|---|
Molecular Formula |
C15H13FO3 |
Molecular Weight |
260.26 g/mol |
IUPAC Name |
(2,4-dimethoxyphenyl)-(4-fluorophenyl)methanone |
InChI |
InChI=1S/C15H13FO3/c1-18-12-7-8-13(14(9-12)19-2)15(17)10-3-5-11(16)6-4-10/h3-9H,1-2H3 |
InChI Key |
WWSALMUABGJRMH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)C2=CC=C(C=C2)F)OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(1H-imidazol-2-yl)pyrazolo[3,4-b]pyridine-1-yl]acetic acid](/img/structure/B8490781.png)

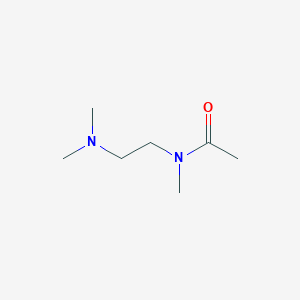
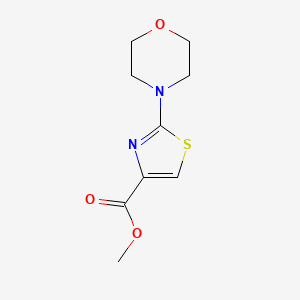
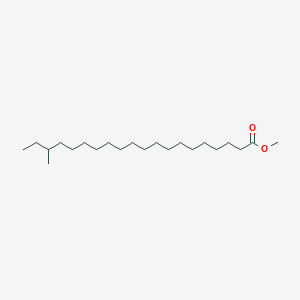
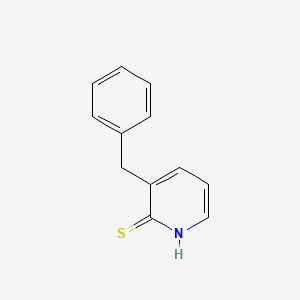
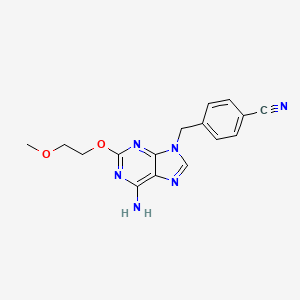
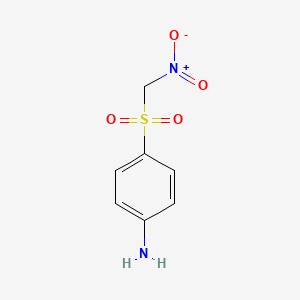
![8-Chlorobenzo[f][1,7]naphthyridin-5-amine](/img/structure/B8490836.png)
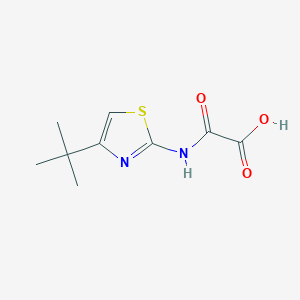
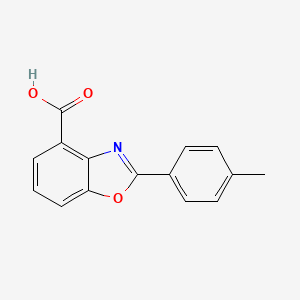
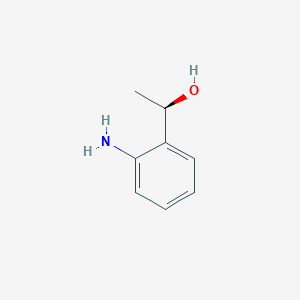
![4-[2-(2-hydroxyethoxy)ethyl]-N-(2-phenylsulfanylphenyl)piperazine-1-carboxamide](/img/structure/B8490871.png)
